molecular formula C11H11BrO2 B1291782 3-(3-Bromo-3-butenyl)benzoic acid CAS No. 732249-31-9

3-(3-Bromo-3-butenyl)benzoic acid

Cat. No.: B1291782
CAS No.: 732249-31-9
M. Wt: 255.11 g/mol
InChI Key: HCOWKOSNUKJOPD-UHFFFAOYSA-N
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Description

3-(3-Bromo-3-butenyl)benzoic acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Benzoic Acid and Derivatives in Biological Systems

Benzoic acid derivatives, such as those studied by Mao et al. (2019), have shown significant effects on gut functions due to their antibacterial and antifungal properties. These compounds are utilized in foods and feeds, and appropriate levels can improve gut health by regulating enzyme activity, redox status, immunity, and microbiota, highlighting the importance of these compounds in promoting health and growth (Mao et al., 2019).

Synthetic Applications and Chemical Properties

The synthesis and characterization of benzoic acid derivatives, such as the work by Tjahjono et al. (2022), offer insights into the development of novel compounds with potential as alternatives to existing pharmaceuticals. Their research into salicylic acid derivatives reveals the ongoing search for compounds with reduced toxicity and enhanced therapeutic profiles (Tjahjono et al., 2022).

Environmental and Toxicological Studies

Investigations into the environmental impact and toxicological profiles of benzoic acid derivatives are critical for assessing their safety and ecological consequences. Studies such as the physiologically-based pharmacokinetic analysis by Hoffman and Hanneman (2017) provide a foundation for understanding the metabolic pathways of benzoic acid in different species, which is crucial for evaluating dietary exposures and reducing interspecies uncertainty in toxicological risk assessment (Hoffman & Hanneman, 2017).

Pharmacological and Therapeutic Research

Research into the pharmacological applications of benzoic acid derivatives, such as the exploration of cinnamic acid derivatives for anticancer properties by De et al. (2011), underscores the therapeutic potential of these compounds. The study highlights the versatility of the benzoic acid structure in medicinal research, offering a pathway for the development of traditional and novel antitumor agents (De et al., 2011).

Biochemical Analysis

Biochemical Properties

3-(3-Bromo-3-butenyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s interactions with enzymes such as N-bromosuccinimide (NBS) highlight its potential in modifying biomolecular structures through radical formation and subsequent reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce free radical formation can lead to oxidative stress, impacting various cellular components and processes . Additionally, its interactions with cellular proteins can alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s brominated butenyl group is particularly reactive, allowing it to participate in free radical reactions initiated by N-bromosuccinimide . These reactions can lead to the formation of reactive intermediates that interact with cellular proteins and nucleic acids, resulting in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce specific biochemical changes. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological responses in the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s brominated butenyl group can undergo metabolic reactions, leading to the formation of reactive intermediates that participate in further biochemical processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, while its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments . These factors play a crucial role in determining the compound’s overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and membranes can affect its activity and function within different subcellular regions . Understanding its localization patterns is essential for elucidating its precise biochemical roles and effects.

Properties

IUPAC Name

3-(3-bromobut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWKOSNUKJOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641264
Record name 3-(3-Bromobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-31-9
Record name 3-(3-Bromobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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